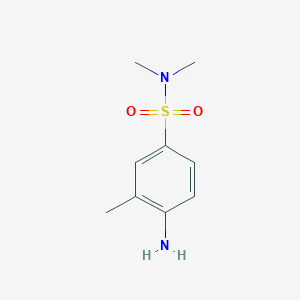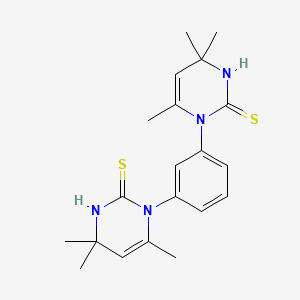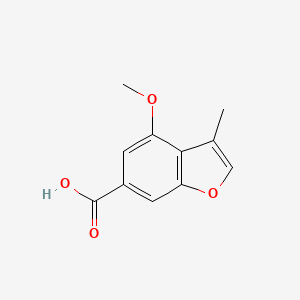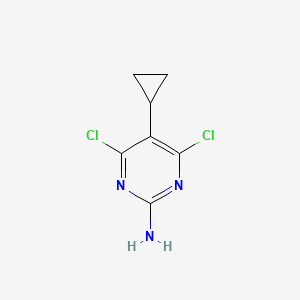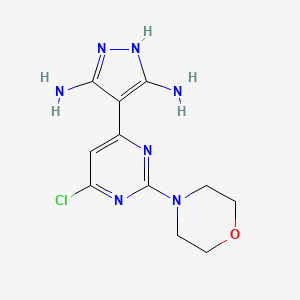
4-(6-chloro-2-morpholinopyrimidin-4-yl)-1H-pyrazole-3,5-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(6-chloro-2-morpholinopyrimidin-4-yl)-1H-pyrazole-3,5-diamine is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a chloro-morpholinopyrimidine moiety
Méthodes De Préparation
The synthesis of 4-(6-chloro-2-morpholinopyrimidin-4-yl)-1H-pyrazole-3,5-diamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the pyrimidine moiety: The pyrazole intermediate is then reacted with a chloro-substituted pyrimidine derivative in the presence of a base such as potassium carbonate.
Morpholine substitution: The final step involves the substitution of the chloro group with morpholine, typically under reflux conditions in an appropriate solvent like ethanol.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance efficiency.
Analyse Des Réactions Chimiques
4-(6-chloro-2-morpholinopyrimidin-4-yl)-1H-pyrazole-3,5-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and morpholine sites, using reagents such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-(6-chloro-2-morpholinopyrimidin-4-yl)-1H-pyrazole-3,5-diamine has several scientific research applications:
Medicinal Chemistry: It is studied as a potential inhibitor of phosphatidylinositol 3-kinase (PI3K), an enzyme involved in various cellular processes such as growth and survival.
Industry: It may be used in the development of new pharmaceuticals and as a tool compound in drug discovery research.
Mécanisme D'action
The mechanism of action of 4-(6-chloro-2-morpholinopyrimidin-4-yl)-1H-pyrazole-3,5-diamine involves its interaction with specific molecular targets. As a PI3K inhibitor, it binds to the catalytic subunit of the enzyme, preventing the phosphorylation of phosphoinositides. This inhibition disrupts downstream signaling pathways that are crucial for cell proliferation and survival, making it a potential therapeutic agent for cancer and other proliferative diseases .
Comparaison Avec Des Composés Similaires
4-(6-chloro-2-morpholinopyrimidin-4-yl)-1H-pyrazole-3,5-diamine can be compared with other PI3K inhibitors, such as:
Wortmannin: A natural product that also inhibits PI3K but has a different structure and mechanism of action.
LY294002: A synthetic compound that inhibits PI3K by binding to its ATP-binding site.
Idelalisib: A clinically approved PI3K inhibitor used in the treatment of certain types of cancer.
The uniqueness of this compound lies in its specific structural features and its potential for selective inhibition of PI3K isoforms .
Propriétés
Formule moléculaire |
C11H14ClN7O |
|---|---|
Poids moléculaire |
295.73 g/mol |
Nom IUPAC |
4-(6-chloro-2-morpholin-4-ylpyrimidin-4-yl)-1H-pyrazole-3,5-diamine |
InChI |
InChI=1S/C11H14ClN7O/c12-7-5-6(8-9(13)17-18-10(8)14)15-11(16-7)19-1-3-20-4-2-19/h5H,1-4H2,(H5,13,14,17,18) |
Clé InChI |
UDJICUHYPLEBJG-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=NC(=CC(=N2)Cl)C3=C(NN=C3N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Bromo-1H-[1,2,3]triazolo[4,5-B]pyrazine](/img/structure/B13938756.png)
![1-[4-(5-Chloro-2-benzothiazolyl)-1-piperidinyl]ethanone](/img/structure/B13938757.png)
![3-(5-{5-Bromofuran-2-yl}-[1,3,4]oxadiazol-2-yl)-pyridine](/img/structure/B13938770.png)
![1-Cyclohexyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-2-phenylbut-3-en-1-one](/img/structure/B13938773.png)

![4-[(2-Bromoacetyl)oxy]-2-naphthalenecarboxylic acid](/img/structure/B13938779.png)
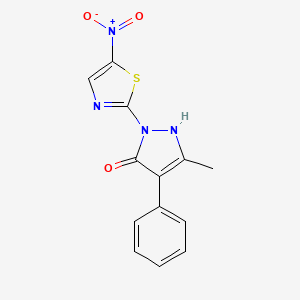
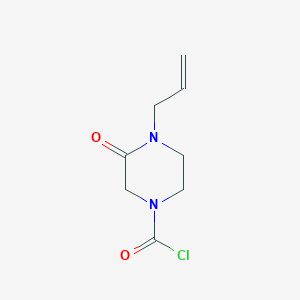
![4-[({[3-(Propan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]benzoic acid](/img/structure/B13938798.png)
